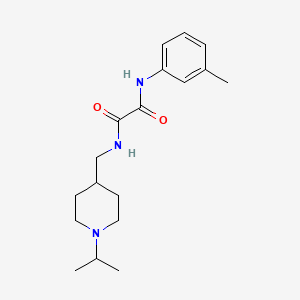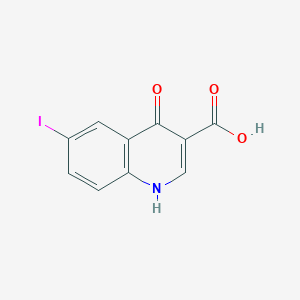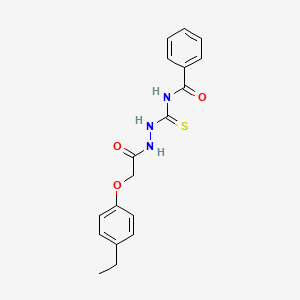
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C18H27N3O2 and its molecular weight is 317.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective Effects
Research on compounds like 1-Methyl-4-phenylpyridinium (MPP+), which shares a structural similarity with the piperidine component of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide, shows its role in neurodegenerative diseases. MPP+ is known to produce excitotoxic lesions in the rat striatum as a result of oxidative metabolism impairment, suggesting a potential area of research for related compounds in understanding and treating neurodegenerative diseases (Storey et al., 1992).
NMDA Receptor Interaction
The pharmacological properties of recombinant human N-methyl-D-aspartate (NMDA) receptors, which are crucial for neurological functions, have been studied in compounds related to the piperidine and oxalamide groups. This suggests potential applications in researching neurological disorders and developing therapeutic agents targeting NMDA receptors (Priestley et al., 1995).
Renal Transporter Activity
Studies on N1-methylnicotinamide (1-NMN) as an endogenous probe for renal transporter activity highlight the significance of understanding molecular interactions with renal transporters. This area of research could provide insights into the renal excretion mechanisms of related compounds and their potential effects on renal function (Bergagnini-Kolev et al., 2017).
NK1 Antagonists
Research into N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines as potent orally active human NK1 antagonists showcases the therapeutic potential of piperidine derivatives in treating conditions mediated by substance P, such as depression, anxiety, and emesis. This suggests a potential research direction for this compound in neuropsychiatric disorders (Ladduwahetty et al., 1996).
Analytical Methods in Pharmacology
The development of analytical methods for determining the levels of compounds like N1-methylnicotinamide in biological fluids is crucial for understanding the pharmacokinetics and distribution of related compounds within the body. This area of research could inform the development of analytical techniques for this compound and its metabolites (Musfeld et al., 2001).
Properties
IUPAC Name |
N'-(3-methylphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-13(2)21-9-7-15(8-10-21)12-19-17(22)18(23)20-16-6-4-5-14(3)11-16/h4-6,11,13,15H,7-10,12H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYILIEXGIDMFCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2534846.png)

![[1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B2534852.png)

![6-Methyl-1,6-diazaspiro[3.3]heptane;dihydrochloride](/img/structure/B2534856.png)





![2-iodo-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2534864.png)
![(3S,3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid;hydrochloride](/img/structure/B2534865.png)

